molecular formula C11H12O3 B14104590 4-Phenylmethoxybut-2-enoic acid

4-Phenylmethoxybut-2-enoic acid

Cat. No.: B14104590
M. Wt: 192.21 g/mol
InChI Key: OHYGHDAKKDAOBO-UHFFFAOYSA-N
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Description

4-Phenylmethoxybut-2-enoic acid is an organic compound with a unique structure that includes a phenyl group attached to a methoxybutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylmethoxybut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of phenylmethanol with but-2-enoic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Phenylmethoxybut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-Phenylmethoxybut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenylmethoxybut-2-enoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Similar in structure but with a boronic acid group instead of a butenoic acid moiety.

    4-Phenyl-2-butenoic acid: Lacks the methoxy group, making it less versatile in certain reactions.

    4-Phenylmethoxybutanoic acid: Saturated version of the compound, with different reactivity.

Uniqueness

4-Phenylmethoxybut-2-enoic acid is unique due to the presence of both a phenyl group and a methoxybutenoic acid moiety

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-phenylmethoxybut-2-enoic acid

InChI

InChI=1S/C11H12O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,12,13)

InChI Key

OHYGHDAKKDAOBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC=CC(=O)O

Origin of Product

United States

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